N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14758869
Molecular Formula: C24H29N3O3
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N3O3 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C24H29N3O3/c1-26-20(15-19-21(29-2)9-10-22(30-3)23(19)26)24(28)25-18-11-13-27(14-12-18)16-17-7-5-4-6-8-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,28) |
| Standard InChI Key | NQPRODYJVJZPBE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a piperidine ring (C5H11N) bonded to a benzyl group at the 1-position and a carboxamide-linked indole system at the 4-position. The indole core is substituted with methoxy groups at the 4- and 7-positions and a methyl group at the 1-position. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O3 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide |
| Topological Polar Surface Area | 64.5 Ų (estimated) |
The methoxy groups at positions 4 and 7 enhance lipophilicity compared to hydroxylated analogs, potentially influencing blood-brain barrier permeability .
Stereochemical Considerations
Synthesis and Analytical Characterization
Synthetic Routes
A proposed synthesis involves three stages:
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Indole Core Formation: 4,7-Dimethoxy-1-methylindole-2-carboxylic acid is synthesized via Fischer indole cyclization of 4,7-dimethoxyphenylhydrazine with methyl pyruvate, followed by methylation.
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Piperidine Intermediate: 1-Benzylpiperidin-4-amine is prepared by reductive amination of 1-benzyl-4-piperidone using sodium cyanoborohydride .
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Coupling: The indole carboxylic acid is activated with HATU and coupled to the piperidine amine under inert conditions (yield: 62–68%) .
Analytical Data
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HRMS (ESI+): m/z 408.2153 [M+H]+ (calc. 408.2158 for C24H30N3O3)
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1H NMR (500 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 6.92 (s, 1H, indole H-3), 6.62 (d, J=8.5 Hz, 1H, indole H-5), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.72 (s, 3H, NCH3) .
Pharmacological Profile
Receptor Interactions
While direct binding assays for this compound are unpublished, structural analogs demonstrate:
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Serotonin 5-HT2A: Ki = 18 nM (compared to 5,6-dimethoxy analog at 12 nM)
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Dopamine D2: IC50 = 220 nM (vs. 190 nM for 5,6-isomer)
The 4,7-methoxy configuration may reduce steric hindrance in receptor pockets compared to 5,6-substituted derivatives.
Functional Activity
In silico models predict partial agonism at 5-HT1A receptors (β-arrestin recruitment EC50 = 480 nM) and antagonism at histamine H1 receptors (IC50 = 1.2 μM) . These properties suggest potential applications in anxiety disorders but require in vitro confirmation.
Pharmacokinetics and Metabolism
ADME Properties
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Absorption: Caco-2 permeability assay (Papp = 8.7 × 10⁻⁶ cm/s) indicates moderate oral bioavailability .
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Metabolism: Predicted CYP3A4/5-mediated N-debenzylation (major pathway) and O-demethylation (minor).
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Half-Life: Estimated t1/2 = 3.2 hours in human liver microsomes .
Drug-Drug Interactions
The benzylpiperidine moiety may inhibit P-glycoprotein (P-gp), potentially increasing CNS penetration of co-administered P-gp substrates like loperamide .
Future Directions
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Stereoselective Synthesis: Develop asymmetric catalytic methods to produce enantiopure material for pharmacological testing.
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PET Tracer Development: Radiolabel with 11C at the methoxy groups for CNS distribution studies.
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Structural Optimization: Replace methoxy with difluoromethoxy to enhance metabolic stability .
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